1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an ethyl group, an ethylsulfonyl group, and a nitro group attached to the imidazole ring.
Vorbereitungsmethoden
The synthesis of 2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the synthesis process. These reactors allow for better control of reaction parameters and can handle the exothermic nature of nitration reactions more effectively .
Analyse Chemischer Reaktionen
2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Imidazole derivatives are often explored for their potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole include other imidazole derivatives such as:
- 2-Methyl-1-(2-(methylsulfonyl)ethyl)-5-nitro-1H-imidazole
- 2-Propyl-1-(2-(propylsulfonyl)ethyl)-5-nitro-1H-imidazole
These compounds share the imidazole core structure but differ in the substituents attached to the ring. The unique combination of the ethyl group, ethylsulfonyl group, and nitro group in 2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole gives it distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
58012-19-4 |
---|---|
Molekularformel |
C9H15N3O4S |
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
2-ethyl-1-(2-ethylsulfonylethyl)-5-nitroimidazole |
InChI |
InChI=1S/C9H15N3O4S/c1-3-8-10-7-9(12(13)14)11(8)5-6-17(15,16)4-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
OWAOCJXJPJNYFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(N1CCS(=O)(=O)CC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.